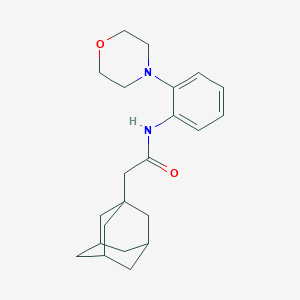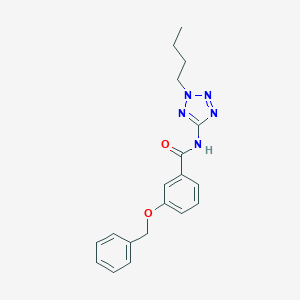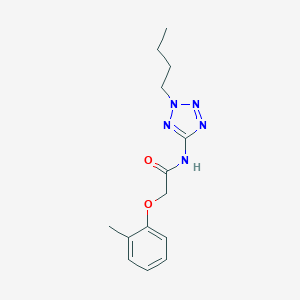
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s by Eli Lilly and Company, and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the inhibition of the NMDA receptor. This receptor is activated by the neurotransmitter glutamate, and plays a key role in learning and memory. However, excessive activation of the NMDA receptor can lead to neuronal damage and cell death. 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide blocks the activity of the NMDA receptor by binding to a specific site on the receptor, which reduces the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity that is associated with excessive activation of the NMDA receptor.
Biochemical and physiological effects:
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the immune response and can contribute to neuronal damage. Additionally, 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to increase cerebral blood flow, which can improve the delivery of oxygen and nutrients to the brain.
Advantages and Limitations for Lab Experiments
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, and has been extensively studied in both in vitro and in vivo models. Additionally, it has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, there are also limitations to the use of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide in lab experiments. Its effects can be dose-dependent, which can make it difficult to control for in experiments. Additionally, its effects can vary depending on the specific model being used, which can make it difficult to generalize results across different models.
Future Directions
There are a number of future directions for research on 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide. One area of interest is in the development of new formulations of the drug that can improve its bioavailability and enhance its therapeutic effects. Additionally, there is interest in exploring the potential of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide, which may lead to the development of new drugs with similar therapeutic effects.
Synthesis Methods
The synthesis of 2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 1-adamantylamine with 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide in the presence of a base, such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations and filtrations.
Scientific Research Applications
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of signals between neurons in the brain. This blockade reduces the excessive activation of the NMDA receptor, which can lead to neuronal damage and cell death.
properties
Molecular Formula |
C22H30N2O2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O2/c25-21(15-22-12-16-9-17(13-22)11-18(10-16)14-22)23-19-3-1-2-4-20(19)24-5-7-26-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) |
InChI Key |
ZVKBLMKLODCODN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)





![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)